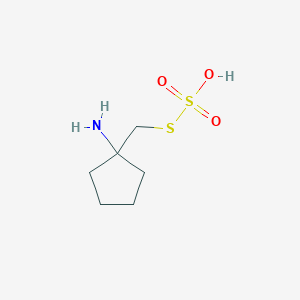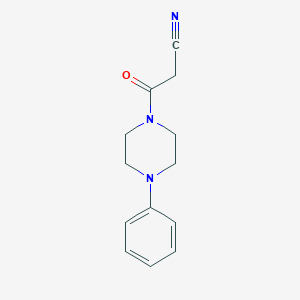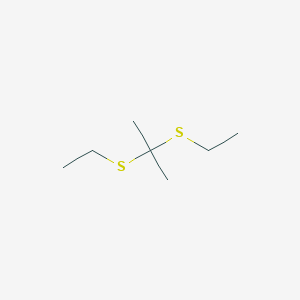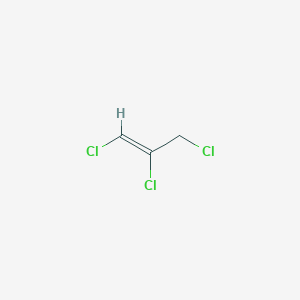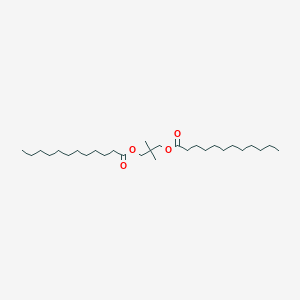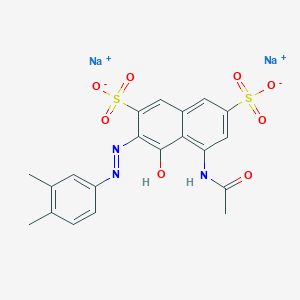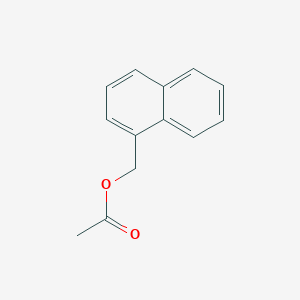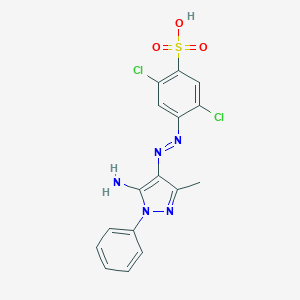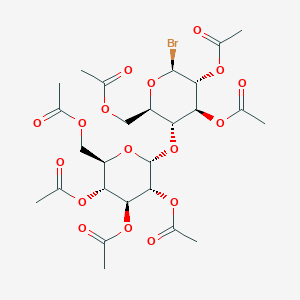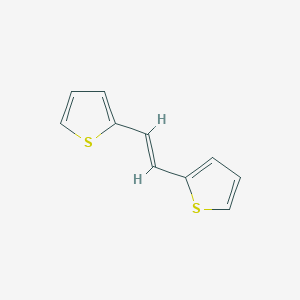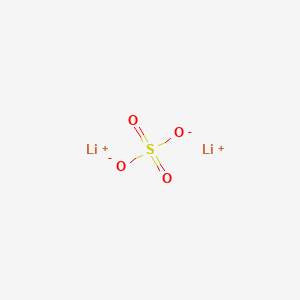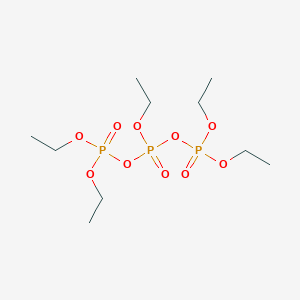
Pentaethyl triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaethyl triphosphate (PETP) is a chemical compound that is widely used in scientific research for its unique properties. PETP is a phosphorylated compound that contains three phosphate groups. It is a colorless and odorless liquid that is highly soluble in water and other polar solvents. PETP is used in various applications, including as a flame retardant, a plasticizer, and a lubricant.
Aplicaciones Científicas De Investigación
Pentaethyl triphosphate is widely used in scientific research for its unique properties. It is used as a phosphorylating agent in the synthesis of nucleotides, peptides, and other biomolecules. Pentaethyl triphosphate is also used as a substrate for enzymes that catalyze the hydrolysis of phosphate esters. Pentaethyl triphosphate is used in the study of enzyme kinetics and the mechanism of enzyme action. Pentaethyl triphosphate is also used in the study of the structure and function of nucleic acids.
Mecanismo De Acción
Pentaethyl triphosphate is a phosphorylated compound that contains three phosphate groups. It can form strong hydrogen bonds with other molecules, which makes it an excellent substrate for enzymes that catalyze the hydrolysis of phosphate esters. Pentaethyl triphosphate can also act as a phosphate donor in phosphorylation reactions. The mechanism of action of Pentaethyl triphosphate is complex and is still being studied.
Efectos Bioquímicos Y Fisiológicos
Pentaethyl triphosphate has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Pentaethyl triphosphate has also been shown to have antitumor activity and can inhibit the growth of cancer cells. Pentaethyl triphosphate can also affect the activity of other enzymes and proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentaethyl triphosphate has a number of advantages for lab experiments. It is a highly soluble and stable compound that can be easily synthesized and purified. Pentaethyl triphosphate is also a relatively inexpensive compound, which makes it a cost-effective option for many experiments. However, Pentaethyl triphosphate can be toxic and should be handled with care. It can also be difficult to work with in certain experiments due to its high reactivity.
Direcciones Futuras
There are a number of future directions for research on Pentaethyl triphosphate. One area of research is the development of new synthesis methods for Pentaethyl triphosphate that are more efficient and environmentally friendly. Another area of research is the study of Pentaethyl triphosphate as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Pentaethyl triphosphate can also be used as a tool for the study of enzyme kinetics and the mechanism of enzyme action. Further research is needed to fully understand the potential applications of Pentaethyl triphosphate in scientific research.
Métodos De Síntesis
Pentaethyl triphosphate is synthesized through a reaction between phosphorus pentoxide and ethanol. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified through distillation. The synthesis method of Pentaethyl triphosphate is well-established and has been used for many years.
Propiedades
Número CAS |
10448-50-7 |
|---|---|
Nombre del producto |
Pentaethyl triphosphate |
Fórmula molecular |
C10H25O10P3 |
Peso molecular |
398.22 g/mol |
Nombre IUPAC |
bis(diethoxyphosphoryl) ethyl phosphate |
InChI |
InChI=1S/C10H25O10P3/c1-6-14-21(11,15-7-2)19-23(13,18-10-5)20-22(12,16-8-3)17-9-4/h6-10H2,1-5H3 |
Clave InChI |
HLUKKPLFWYYSGY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
SMILES canónico |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Otros números CAS |
10448-50-7 |
Sinónimos |
Ethyl triphosphate, (EtO)5P3O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



